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Executive Summary
Red Mega 500 (Sigma-Aldrich Product #56900) is a coumarin-based fluorophore designed for

multicolor fluorescence techniques and high-throughput screening (HTS). While commercially

categorized under "Mega" dyes—implying Large Stokes Shifts (LSS)—Red Mega 500 exhibits

a complex photophysical profile governed by Twisted Intramolecular Charge Transfer (TICT).

Its primary utility lies not just in its spectral separation, but in its fluorogenic response to

environmental polarity. It is virtually non-fluorescent in aqueous buffers but exhibits a dramatic

increase in quantum yield and fluorescence lifetime when bound to hydrophobic pockets of

proteins, such as Human Serum Albumin (HSA). This property makes it a gold-standard probe

for "mix-and-read" drug displacement assays.
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The spectral properties of Red Mega 500 are highly solvent-dependent. Researchers must

account for the "blue shift" in emission often observed upon protein binding compared to bulk

solvent measurements.

Table 1: Core Spectral Data
Parameter Value Condition / Notes

Absorption Max (

)
505 nm

Aqueous Buffer (

)

Absorption Max (

)
509 nm PBS + HSA (Protein Bound)

Emission Max (

)
555 nm

Aqueous Buffer (

)

Emission Max (

)
532 nm PBS + HSA (Protein Bound)

Stokes Shift ~25–50 nm

Environment dependent.[1]

Note: While branded as a

"Mega" dye, the shift tightens

significantly upon protein

binding.

Extinction Coefficient (

)

90,000 High absorptivity allows for

low-concentration probing.

Excitation Source 488 nm / 514 nm
Compatible with Argon-ion

lasers and standard LED lines.

Solubility DMSO
Stock solutions (e.g., 10 mM)

are stable at -20°C.

Mechanism of Action: The TICT State
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To effectively use Red Mega 500, one must understand the causality behind its "turn-on"

fluorescence. The dye operates via a Twisted Intramolecular Charge Transfer (TICT)

mechanism, similar to Nile Red.[2]

Excitation: Upon absorption of 505 nm light, the dye enters the excited state (

).

Polar Environment (Buffer): The diethylamino donor group rotates relative to the coumarin

acceptor plane. This twisted state is thermodynamically favorable in polar solvents but is

non-radiative.[2] The energy dissipates as heat, resulting in a low quantum yield

(fluorescence quenching).

Apolar Environment (Protein Pocket): When the dye binds to a hydrophobic site (e.g., HSA),

the rotation is sterically hindered or thermodynamically unfavorable. The dye remains in a

planar, Locally Excited (LE) state, which decays radiatively, emitting bright fluorescence.

Figure 1: TICT Mechanism & Signal Generation
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Caption: Schematic of the TICT mechanism. In buffer, rotation quenches fluorescence. Binding

to protein restricts rotation, triggering emission.
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Application: High-Throughput HSA Binding Assay
The primary application of Red Mega 500 is in determining the plasma protein binding (PPB) of

small molecule drugs.[3][4] This is a critical ADME parameter.

The Principle: Competitive Displacement
Red Mega 500 binds non-covalently to Human Serum Albumin (HSA), primarily at Sudlow Site

II (and potentially Site I).

High Signal: Dye + HSA (Dye is bound/fluorescent).

Low Signal: Dye + HSA + High-Affinity Drug (Drug displaces dye -> Dye enters buffer ->

Fluorescence quenched).

Protocol: Self-Validating Displacement Assay
Reagents:

Probe: Red Mega 500 (10 mM stock in DMSO).[2][4]

Protein: HSA (Fatty acid-free, globulin-free).[2][4]

Buffer: PBS pH 7.4 + 10% Glycerol + 0.01% NP-40 (Glycerol/NP-40 stabilizes HSA and

prevents compound aggregation).

Step-by-Step Workflow:

Preparation:

Dilute HSA to 0.2 mg/mL (3 µM) in Assay Buffer.

Dilute Red Mega 500 to 500 nM in Assay Buffer.[2]

Plate Setup (384-well Black Plate):

Test Wells: 15 µL HSA/Dye Mix + 200 nL Test Compound (100 µM final).

Max Signal Control: 15 µL HSA/Dye Mix + DMSO (No displacement).
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Min Signal Control: 15 µL Buffer (No HSA) + Dye (Background fluorescence).

Positive Control: Add Naproxen or Piroxicam (Known high-binders) to validate

displacement.

Incubation:

Incubate for 30 minutes at Room Temperature (protected from light).

Readout:

Excitation: 514 nm (Bandwidth 5 nm).[2]

Emission: 532 nm (Bandwidth 5 nm).[2][4]

Note: Narrow bandwidths are crucial due to the tight Stokes shift in the bound state.

Figure 2: Assay Logic Flow
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Caption: Logical workflow for determining drug-HSA binding using Red Mega 500

displacement.

Troubleshooting & Optimization
Issue: Low Signal-to-Noise Ratio
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Cause: The "Mega" Stokes shift is compressed in the bound state (505->532 nm). Using a

standard "Red" filter set (e.g., Ex 530/Em 590) will result in massive signal loss.

Solution: Use a monochromator-based reader with Ex 510 ± 5 nm and Em 532 ± 5 nm. If

using filters, ensure the excitation filter has a sharp cutoff below 520 nm.

Issue: Compound Aggregation

Cause: Hydrophobic test compounds may aggregate, quenching the dye non-specifically

(false positive).

Solution: Include 0.01% NP-40 in the buffer. This concentration is below the Critical Micelle

Concentration (CMC) but sufficient to solubilize drugs without disrupting the HSA-Dye

complex.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12058957?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

